4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide
Description
This compound features a pyridazine core substituted with a furan-2-yl group at position 6, linked to a piperazine ring via position 2. The piperazine is further functionalized with a carboxamide group attached to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the furan-pyridazine scaffold may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O3/c21-20(22,23)31-15-5-3-14(4-6-15)24-19(29)28-11-9-27(10-12-28)18-8-7-16(25-26-18)17-2-1-13-30-17/h1-8,13H,9-12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLVSMCWWJAWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the pyridazine ring: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Introduction of the furan group: The furan group can be introduced via a condensation reaction with a suitable furan derivative.
Formation of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Substitution with trifluoromethoxyphenyl group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The trifluoromethoxyphenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe) . Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Pyridazinone Cores
Key Observations :
- Pyridazinone derivatives () exhibit broad-spectrum antimicrobial activity, suggesting the pyridazine core is versatile for diverse applications.
Piperazine-Carboxamide Derivatives with Trifluoromethoxy/Aryl Groups
Key Observations :
Biological Activity
The compound 4-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxamide represents a class of piperazine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Piperazine Core : A six-membered ring containing two nitrogen atoms.
- Pyridazine Ring : A six-membered ring with two adjacent nitrogen atoms.
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Trifluoromethoxy Group : A phenyl ring substituted with a trifluoromethoxy group.
This unique combination of rings and functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown promising results against various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Properties
Studies have demonstrated that the compound may possess anticancer activity through the inhibition of specific cellular pathways. For example, it has been reported to affect the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers . The ability to inhibit this pathway suggests potential applications in cancer therapeutics.
The proposed mechanisms through which this compound exerts its biological effects include:
- Receptor Antagonism : The compound may act as an antagonist at certain receptors involved in disease processes.
- Inhibition of Enzymatic Activity : It could inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in cancer cells.
Case Study 1: Anti-Tubercular Activity
A series of piperazine derivatives were tested for their anti-tubercular activity. Among these, compounds structurally related to our target compound showed significant inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell growth effectively. For example, a derivative exhibited an IC50 value of 0.728 μg/mL against specific cancer cell lines .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Compound A | Anti-TB | ≤ 2 μg/mL | |
| Compound B | Anticancer (Cell Line) | 0.728 μg/mL | |
| Compound C | EGFR Inhibition | Not Specified |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethoxy Group | Increases potency |
| Furan Ring Presence | Enhances antimicrobial activity |
| Piperazine Core | Essential for receptor binding |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
